molecular formula C11H16O3 B14155391 2-Propanol, 1-methoxy-3-(phenylmethoxy)- CAS No. 4137-81-9

2-Propanol, 1-methoxy-3-(phenylmethoxy)-

Cat. No.: B14155391
CAS No.: 4137-81-9
M. Wt: 196.24 g/mol
InChI Key: AOLMUHFESNSJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-methoxy-3-(phenylmethoxy)- (CAS 805972-34-3, ACI-INT-543) is a propanol derivative with a methoxy group at position 1 and a phenylmethoxy (benzyloxy) group at position 2. Its molecular formula is C₁₂H₁₈O₄, and it features a branched ether-alcohol structure.

Properties

CAS No.

4137-81-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-methoxy-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C11H16O3/c1-13-8-11(12)9-14-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

AOLMUHFESNSJEE-UHFFFAOYSA-N

Canonical SMILES

COCC(COCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Methanol

The reaction begins with epichlorohydrin (1-chloro-2,3-epoxypropane), a versatile epoxide precursor. Under acidic conditions , methanol selectively attacks the more substituted carbon of the epoxide ring, yielding 3-chloro-1-methoxypropan-2-ol . This step exploits the electrophilic nature of the protonated epoxide, directing nucleophilic addition to the central carbon:

$$
\text{Cl-CH}2-\text{CH(O)}-\text{CH}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Cl-CH}2-\text{CH(OH)}-\text{OCH}_3
$$

Key Conditions :

  • Temperature: 0–60°C
  • Solvent: Methanol (neat)
  • Catalyst: Acidic resins or mineral acids

Nucleophilic Substitution with Benzyloxide

The chloro intermediate undergoes Williamson ether synthesis with benzyl alcohol in the presence of a strong base (e.g., NaOH), replacing the chloride with a benzyloxy group:

$$
\text{Cl-CH}2-\text{CH(OH)}-\text{OCH}3 + \text{C}6\text{H}5\text{CH}2\text{O}^- \rightarrow \text{C}6\text{H}5\text{CH}2\text{O}-\text{CH}2-\text{CH(OH)}-\text{OCH}3 + \text{Cl}^-
$$

Optimization Insights :

  • Base : Potassium hydroxide in dimethyl sulfoxide enhances reaction efficiency.
  • Yield : >80% after purification via distillation.

Sequential Etherification via Propanol Derivatives

Stepwise Protection of Propan-2-ol

Starting with propan-2-ol , selective etherification is achieved through temporary protection of hydroxyl groups:

  • Methoxy Introduction : Reaction with methyl bromide in the presence of NaH forms 1-methoxypropan-2-ol .
  • Benzyloxy Introduction : The secondary hydroxyl group is activated as a tosylate (using tosyl chloride), followed by displacement with benzyloxide:

$$
\text{CH}3\text{O}-\text{CH}2-\text{CH(OH)}-\text{CH}3 \xrightarrow{\text{TsCl}} \text{CH}3\text{O}-\text{CH}2-\text{CH(OTs)}-\text{CH}3 \xrightarrow{\text{C}6\text{H}5\text{CH}2\text{O}^-} \text{CH}3\text{O}-\text{CH}2-\text{CH(OCH}2\text{C}6\text{H}5)-\text{CH}_3
$$

Challenges :

  • Regioselectivity requires precise stoichiometry to avoid di-etherification.
  • Tosylate formation demands anhydrous conditions.

Catalytic Asymmetric Synthesis

Chiral Catalyst Systems

Racemic Co-salen catalysts (e.g., Jacobsen catalysts) enable enantioselective epoxide ring-opening, as demonstrated in related glycol ether syntheses. For 2-propanol, 1-methoxy-3-(phenylmethoxy)-, a chiral catalyst directs methanol and benzyl alcohol to specific carbons, though industrial scalability remains limited.

Case Study :

  • Catalyst : Oligomeric Co-salen complexes
  • Selectivity : >90% regioselectivity for methoxy placement

Industrial-Scale Considerations

Solvent and Process Optimization

  • Solvent-Free Reactions : Preferred for reduced waste and cost.
  • Continuous Flow Systems : Enhance yield and safety in epichlorohydrin-based routes.

Purification Techniques

  • Distillation : Effective for separating isomers and byproducts.
  • Crystallization : Utilized for high-purity pharmaceutical intermediates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Epichlorohydrin Route 80–85 95–98 High Short reaction time
Sequential Etherification 70–75 90–95 Moderate Avoids epoxide intermediates
Catalytic Asymmetric 60–65 99+ Low Enantioselectivity

Chemical Reactions Analysis

2-Propanol, 1-methoxy-3-(phenylmethoxy)- undergoes various chemical reactions, including:

Scientific Research Applications

2-Propanol, 1-methoxy-3-(phenylmethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-methoxy-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The methoxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s functional groups (methoxy and phenylmethoxy) distinguish it from other propanol derivatives. Below is a comparison of key structural analogues:

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications
2-Propanol, 1-methoxy-3-(phenylmethoxy)- 805972-34-3 C₁₂H₁₈O₄ 1-methoxy, 3-phenylmethoxy Potential intermediate in organic synthesis
1-[2-Nitro-1-imidazolyl]-3-methoxy-2-propanol N/A C₇H₁₁N₃O₄ 1-methoxy, 3-nitroimidazole Radiosensitizer for hypoxic tumor cells
2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-(oxiranylmethoxy)- 133040-01-4 C₁₄H₂₀O₅ 4-(2-methoxyethyl)phenoxy, oxiranylmethoxy Epoxy reactivity for polymer crosslinking
3-Chloro-1-methoxy-2-propanol 4151-97-7 C₄H₉ClO₂ 1-methoxy, 3-chloro Solvent or chemical intermediate
1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol 95586-78-0 C₁₄H₂₃NO₃ 1-ethylamino, 4-(2-methoxyethyl)phenoxy Metoprolol metabolite with β-blocker activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitroimidazole substituent in the radiosensitizer compound () enhances hypoxic cell toxicity through nitro group reduction, unlike the electron-rich phenylmethoxy group in the target compound .
  • Reactivity : The oxiranylmethoxy group in CAS 133040-01-4 introduces epoxy functionality, enabling polymer or adhesive applications, whereas the target compound’s benzyloxy group may stabilize aromatic interactions .
  • Biological Activity: Amino-substituted derivatives (e.g., 95586-78-0) exhibit β-adrenoceptor binding, highlighting how amino vs. ether substituents dictate pharmacological effects .
Physical and Chemical Properties

Limited data exist for the target compound, but comparisons can be inferred from structurally similar molecules:

  • Boiling Points : Tripropylene glycol methyl ether (CAS 20324-33-8), a related glycol ether, has a boiling point of 373.2 K at 0.3 kPa . The target compound’s larger aromatic substituents may increase boiling point due to higher molecular weight.
  • Solubility: The phenylmethoxy group likely reduces water solubility compared to simpler methoxy-propanols (e.g., 3-Chloro-1-methoxy-2-propanol) .
  • Stability: Benzyl ethers are generally stable under basic conditions but cleavable via hydrogenolysis, unlike the hydrolytically sensitive epoxy group in CAS 133040-01-4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.